N-(2-ethoxybenzylidene)-4-methoxyaniline
Description
Significance of Imine Derivatives in Contemporary Chemical Research
Imine derivatives, including Schiff bases, are of paramount importance in modern chemical research due to their versatile applications. They serve as crucial intermediates in organic synthesis, enabling the construction of various nitrogen-containing heterocyclic compounds. scispace.com Furthermore, many Schiff base ligands readily form stable complexes with a wide range of metal ions. nist.gov These metal complexes have been extensively studied for their potential applications in catalysis, materials science, and as models for biological systems.
Historical Context of Schiff Base Compounds in Chemical Synthesis
The history of Schiff bases dates back to the 19th century, with their discovery credited to the German chemist Hugo Schiff. nist.gov The initial synthesis involved the condensation of a primary amine with a carbonyl compound, a straightforward reaction that remains a fundamental method for their preparation. nih.govchemicalbook.com Over the decades, the chemistry of Schiff bases has evolved significantly, with the development of numerous synthetic methodologies and the discovery of their diverse properties and applications.
Structural Framework of N-(2-ethoxybenzylidene)-4-methoxyaniline as a Representative Schiff Base
Table 1: Physicochemical Properties of Starting Materials
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Ethoxybenzaldehyde (B52182) | C9H10O2 | 150.17 | - |
| 4-Methoxyaniline | C7H9NO | 123.15 | Brown crystals or dark brown solid nist.gov |
Data for 2-Ethoxybenzaldehyde is based on its chemical formula, while data for 4-Methoxyaniline is sourced from PubChem.
Research Scope and Objectives Pertaining to this compound Investigations
Research into this compound and related Schiff bases is often driven by several key objectives. A primary goal is the synthesis and characterization of new compounds to expand the library of Schiff bases with varied electronic and steric properties. The investigation of their potential as ligands for the formation of metal complexes is another significant area of research. These complexes are often evaluated for their catalytic activity, and potential biological applications.
Furthermore, the presence of alkoxy groups in this compound suggests potential for interesting material properties, such as liquid crystallinity. The molecular shape and polarity of such Schiff bases can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals. The study of these liquid crystalline properties is a major focus in materials science for applications in displays and sensors.
Table 2: Spectroscopic Data for an Analogous Schiff Base, N-(4-Methoxybenzylidene)aniline
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton of the imine group, and the methoxy (B1213986) group protons. |
| IR Spectroscopy | Characteristic absorption band for the C=N (imine) stretching vibration. |
This data is for an analogous compound and is presented to illustrate the expected spectroscopic features.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16-7-5-4-6-13(16)12-17-14-8-10-15(18-2)11-9-14/h4-12H,3H2,1-2H3 |
InChI Key |
RHWAFMJQRLCTII-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of N 2 Ethoxybenzylidene 4 Methoxyaniline
Vibrational Spectroscopy for Azomethine Linkage Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within N-(2-ethoxybenzylidene)-4-methoxyaniline, most notably the characteristic azomethine (C=N) linkage.
In FTIR and Raman spectroscopy, the stretching vibration of the imine or azomethine group (C=N) is a key diagnostic marker. For Schiff bases, this band typically appears in the 1600-1650 cm⁻¹ region of the spectrum. Its precise position can be influenced by the electronic effects of substituents on the aromatic rings. The analysis of related compounds, such as (E)-N'-(4-methoxybenzylidene) benzohydrazide, confirms the presence of characteristic vibrational modes that are essential for structural elucidation. nih.gov Computational studies using Density Functional Theory (DFT) are often employed to complement experimental findings by calculating theoretical vibrational frequencies, which aids in the precise assignment of observed spectral bands. nih.govresearchgate.net
Raman spectroscopy offers complementary information, particularly for the C=N bond and the skeletal vibrations of the benzene (B151609) rings. researchgate.net The technique is valuable for studying molecular conformation changes, for instance, through different phases of matter. researchgate.net Tip-enhanced Raman spectroscopy (TERS) has emerged as a powerful tool for chemical analysis at the nanoscale, allowing for the structural characterization of 2D molecular materials. nih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| C=N | Stretching | 1600 - 1650 | FTIR, Raman |
| C-O-C (ether) | Asymmetric Stretching | 1240 - 1260 | FTIR |
| C-O-C (ether) | Symmetric Stretching | 1020 - 1075 | FTIR |
| C-H (aromatic) | Stretching | 3000 - 3100 | FTIR, Raman |
| C=C (aromatic) | Stretching | 1450 - 1600 | FTIR, Raman |
| =C-H (aromatic) | Bending (Out-of-plane) | 690 - 900 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The ¹H NMR spectrum provides a distinct map of the proton environments. A key singlet peak, anticipated in the δ 8.3-8.9 ppm range, is characteristic of the azomethine proton (-CH=N-). rsc.orgrsc.org The aromatic protons on the two benzene rings will appear as a series of multiplets between δ 6.8 and δ 8.2 ppm. rsc.org The ethoxy group (-O-CH₂-CH₃) will be identified by a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The methoxy (B1213986) group (-O-CH₃) protons will present as a sharp singlet, typically around δ 3.8 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The carbon of the azomethine group is expected to resonate in the δ 159-163 ppm region. rsc.org The aromatic carbons will show signals between δ 113 and δ 161 ppm, with carbons attached to oxygen appearing further downfield. rsc.org The ethoxy group carbons will appear at approximately δ 63-64 ppm (CH₂) and δ 14-15 ppm (CH₃), while the methoxy carbon signal is expected around δ 55 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Azomethine | -C H=N- | - | ~159-163 |
| Azomethine | -CH =N- | ~8.3-8.9 (s) | - |
| Aromatic Rings | Ar-C | - | ~113-161 |
| Aromatic Rings | Ar-H | ~6.8-8.2 (m) | - |
| Methoxy | -OC H₃ | - | ~55 |
| Methoxy | -OCH ₃ | ~3.8 (s) | - |
| Ethoxy | -OC H₂CH₃ | - | ~63-64 |
| Ethoxy | -OCH₂ CH₃ | ~4.1 (q) | - |
| Ethoxy | -OCH₂C H₃ | - | ~14-15 |
| Ethoxy | -OCH₂CH₃ | ~1.4 (t) | - |
s = singlet, t = triplet, q = quartet, m = multiplet
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (LC-MS/MS, GC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.
For this compound (C₁₆H₁₇NO₂), the expected exact mass is approximately 255.1259 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 255. The fragmentation pattern provides structural information. Common fragmentation pathways for Schiff bases involve cleavage at the C-N and C=N bonds. Expected fragments would correspond to the substituted benzylidene and aniline (B41778) moieties. For instance, analysis of the precursor 4-methoxyaniline shows a molecular ion at m/z 123.0684. massbank.eu GC-MS analysis of similar compounds like N-(4-methoxybenzylidene)-4-methoxyaniline (molecular weight 241.28 g/mol ) shows characteristic peaks that help confirm the structure. nih.gov Advanced sources, such as the Advanced Electron Ionization (AEI) source in GC-MS, can enhance ionization efficiency, leading to better sensitivity and confident compound identification through library matching. thermofisher.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Exact Mass | ~255.1259 u |
| Molecular Ion Peak [M]⁺ | m/z 255 |
| Key Fragment 1 (2-ethoxybenzylidene cation) | m/z 149 |
| Key Fragment 2 (4-methoxyaniline cation radical) | m/z 123 |
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in the crystalline solid state, providing precise bond lengths, bond angles, and details about intermolecular interactions.
Single-crystal X-ray diffraction analysis provides the most definitive structural information. By obtaining suitable single crystals, the exact molecular geometry, including the planarity of the molecule and the torsion angles between the aromatic rings, can be determined. brynmawr.edu For similar Schiff bases, it has been observed that the molecule is often not perfectly planar. researchgate.net The analysis reveals the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/n). mdpi.comvensel.org Furthermore, this technique elucidates the nature of intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and π-π stacking interactions, which govern the packing of molecules in the crystal lattice. vensel.org These interactions are crucial for understanding the material's bulk properties.
Thermal Analysis Techniques (TGA, DTA, DTG)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are used to investigate the thermal stability and decomposition behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature. A TGA curve for the compound would show the temperature at which it begins to decompose and the number of decomposition steps. Analysis of related compounds shows that Schiff bases are often stable up to several hundred degrees Celsius. mdpi.com
DTA measures the temperature difference between a sample and an inert reference. It detects exothermic and endothermic events, such as melting, crystallization, and decomposition. The melting point of the compound, observed as an endothermic peak, can be accurately determined. For a similar compound, N-(4-methoxybenzylidene)-4-methoxyaniline, the melting point is reported to be in the range of 146-150 °C. sigmaaldrich.com
DTG is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate, providing a clearer indication of the individual steps in the decomposition process.
Advanced Characterization of Metal Complexes of this compound
The coordination of metal ions such as cobalt(II), nickel(II), and copper(II) with the this compound ligand would be expected to form stable complexes. The characterization of these potential complexes would rely on a combination of spectroscopic and analytical techniques to elucidate their structure, geometry, and bonding characteristics. The Schiff base would likely act as a bidentate ligand, coordinating to the metal center through the azomethine nitrogen and the oxygen atom of the ethoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. A key indicator of complex formation is the shift in the stretching frequency of the azomethine group (C=N). In the free ligand, this band would appear at a specific wavenumber. Upon coordination of the nitrogen atom to the metal ion, this band is expected to shift to a lower frequency, typically by 15-50 cm⁻¹. mocedes.org This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond.
Furthermore, the formation of new, non-ligand bands in the far-infrared region of the spectra would provide direct evidence of coordination. These bands, typically appearing in the ranges of 550-450 cm⁻¹ and 450-350 cm⁻¹, are assigned to the stretching vibrations of the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, respectively. nih.gov
Table 1: Hypothetical Key IR Spectral Bands (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(C=N) Azomethine | ν(M-N) | ν(M-O) |
|---|---|---|---|
| Ligand (L) | ~1625 | - | - |
| [Co(L)₂Cl₂] | ~1600 | ~540 | ~440 |
| [Ni(L)₂Cl₂] | ~1605 | ~545 | ~445 |
| [Cu(L)₂Cl₂] | ~1602 | ~542 | ~442 |
Note: This table is illustrative and based on data from analogous Schiff base complexes. Specific values for the titled compounds are not available.
Electronic (UV-Visible) Spectroscopy and Magnetic Susceptibility
Electronic spectroscopy provides insights into the geometry of the metal complexes. The d-d electronic transitions of the central metal ion are sensitive to the coordination environment.
Cobalt(II) Complexes : Octahedral Co(II) complexes typically exhibit three d-d transition bands in their electronic spectra. rdd.edu.iq Magnetic moment values for high-spin octahedral Co(II) complexes are generally found in the range of 4.3-5.2 B.M. rasayanjournal.co.in
Nickel(II) Complexes : For octahedral Ni(II) complexes, three spin-allowed transitions are also expected. rdd.edu.iq Their magnetic moments usually fall within the range of 2.8-3.5 B.M. rasayanjournal.co.in
Copper(II) Complexes : Due to the Jahn-Teller effect, Cu(II) complexes in an octahedral environment typically show a single, broad d-d transition band. rdd.edu.iq The magnetic moments for mononuclear Cu(II) complexes are generally observed around 1.7-2.2 B.M. rasayanjournal.co.in
Molar conductance measurements in solvents like DMF or DMSO would be used to determine the electrolytic nature of the complexes. Low conductance values typically indicate non-electrolytic character, suggesting that the anions (e.g., chloride) are coordinated within the inner coordination sphere. rasayanjournal.co.inidosr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II) or Ni(II) in a square planar geometry).
¹H NMR : Upon complexation, a downfield shift of the proton signals near the coordination sites is expected. The most significant shift would likely be observed for the azomethine proton (-CH=N-), providing clear evidence of coordination through the nitrogen atom. biointerfaceresearch.com Protons of the ethoxy group would also be affected.
¹³C NMR : Similarly, the carbon signal of the azomethine group (C=N) in the ¹³C NMR spectrum would shift upon coordination, typically downfield, confirming the involvement of this group in bonding with the metal ion. nih.gov
For paramagnetic complexes like those of Co(II) and Cu(II), NMR spectra are often broadened, making detailed assignments challenging. ias.ac.in
Mass Spectrometry
Mass spectrometry would be employed to confirm the molecular weight of the synthesized complexes. The molecular ion peak ([M]⁺) or related fragments (e.g., [M+1]⁺) in the mass spectrum would correspond to the proposed chemical formula of the complex, corroborating the stoichiometric ratio of metal to ligand. biointerfaceresearch.com
Computational and Theoretical Investigations of N 2 Ethoxybenzylidene 4 Methoxyaniline
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N-(2-ethoxybenzylidene)-4-methoxyaniline, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G, can provide a wealth of information about its molecular and electronic properties. nih.govnajah.edu
The first step in most computational studies is to determine the molecule's most stable three-dimensional shape through geometry optimization. For Schiff bases, a key structural feature is the planarity, or lack thereof, between the two aromatic rings connected by the central imine (-CH=N-) bridge. DFT studies on analogous molecules, such as N-(p-methoxybenzylidene)aniline, have shown that the aniline (B41778) and benzylidene rings are not coplanar. researchgate.net The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined. In a related study on 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide, DFT calculations at the B3LYP/6-31G** level were used to find the optimized geometry and analyze its electronic properties. researchgate.net These calculations are foundational for understanding the molecule's reactivity and spectroscopic behavior.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Schiff Base (N-(p-methoxybenzylidene)aniline) using DFT (Note: This data is for a related compound and illustrates typical results from DFT calculations.)
| Parameter | Bond | Value |
| Bond Length | C=N | ~1.28 Å |
| C-N | ~1.42 Å | |
| C-O (methoxy) | ~1.37 Å | |
| Dihedral Angle | C-C-N=C | ~179° |
| C-N-C-C | ~35-45° |
Data derived from principles discussed in computational studies of Schiff bases. researchgate.net
Schiff bases can exist in different spatial arrangements (conformers) and structural isomers (tautomers). Conformational analysis involves studying the energy of the molecule as its bonds are rotated to identify the most stable conformers. For N-(p-methoxybenzylidene)aniline, four different conformers were identified, with the most stable form determined through computational analysis. researchgate.net
Tautomerism, the migration of a proton, is particularly relevant for Schiff bases containing hydroxyl groups, leading to an equilibrium between enol-imine and keto-amine forms. researchgate.netnih.gov While this compound does not have a hydroxyl group to facilitate this specific tautomerism, computational studies can explore the energy barriers for other potential isomeric forms. Studies on similar compounds show that solvent polarity can significantly shift tautomeric equilibria, a phenomenon that can be modeled using computational methods. researchgate.net The stability of different tautomers and the energy required to convert between them are key parameters determined through these studies. arxiv.org
DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data for validation. scielo.org.zascispace.com
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in experimental FT-IR spectra. For example, in a study of a similar aniline derivative, DFT was used to calculate the vibrational wavenumbers, which showed good agreement with experimental results for key functional groups like C=N and NO2 stretching vibrations. nih.govscielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. scielo.org.za These predicted spectra can be instrumental in confirming the molecular structure. rsc.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. scispace.comresearchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and help understand the nature of the electronic excitations, such as π→π* or n→π* transitions, which are responsible for the observed absorption bands. nih.gov
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule at its energy minimum, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into dynamic processes. nih.govornl.gov For this compound, MD simulations could be employed to:
Study its interaction with solvents, revealing how it behaves in different chemical environments.
Analyze its stability and conformational changes in a biological system, for instance, by simulating its interaction with a protein receptor. nih.gov
Investigate its aggregation behavior or its dynamics on a surface, which is relevant for materials science applications. ornl.gov
A typical MD simulation tracks the trajectory of each atom over a set period (e.g., nanoseconds), allowing for the analysis of structural stability and intermolecular interactions. nih.gov
Analysis of Electronic and Optoelectronic Properties
The electronic properties of this compound determine its potential for use in electronic and optoelectronic devices, such as those used in non-linear optics (NLO). researchgate.net Computational methods are essential for calculating properties like dipole moment, polarizability, and hyperpolarizability, which are indicators of NLO activity. scholarsresearchlibrary.com Studies on similar aniline derivatives have shown that substituting the molecule with different groups can enhance these properties. journalirjpac.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.nettci-thaijo.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized. tci-thaijo.org This is often associated with enhanced NLO properties and intramolecular charge transfer (ICT).
DFT calculations are the primary method for determining the energies of the HOMO and LUMO. For example, a computational study on N-(p-diethylaminobenzylidene)p-nitroaniline found a HOMO-LUMO energy gap of 2.94 eV, suggesting its potential for use in photovoltaic devices. nih.gov The analysis of where the HOMO and LUMO are located on the molecule can reveal the pathways for intramolecular charge transfer (ICT), where electronic charge moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. researchgate.net
Table 2: Illustrative HOMO-LUMO Data for Related Aniline Derivatives (Note: This table presents example data from related compounds to illustrate the concept.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 | nih.gov |
| 4-nitroaniline derivative | - | - | ~3.0 - 4.0 | journalirjpac.com |
| Zinc phthalocyanine (B1677752) derivative | -5.14 | -3.00 | 2.14 | researchgate.net |
These computational investigations provide a detailed, atom-level understanding of this compound, guiding further experimental work and exploring its potential for various scientific and technological applications.
Second-Order Nonlinear Optical Properties
The investigation of the second-order nonlinear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in technologies like optical data storage and optical switching. nih.gov For a molecule to exhibit second-order NLO behavior, it must possess a non-zero first hyperpolarizability (β). tci-thaijo.org Computational methods, particularly DFT, are powerful tools for predicting these properties. core.ac.uk
| Property | Description | Relevance to NLO |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | Influences the macroscopic ordering of molecules in a material, which is crucial for achieving a bulk NLO effect. |
| Polarizability (α) | The tendency of the electron cloud of an atom or molecule to be distorted by an external electric field. | A linear optical property that is related to the refractive index of the material. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule to an applied electric field. | Directly determines the magnitude of second-harmonic generation (SHG) and other second-order NLO phenomena. tci-thaijo.org |
Photophysical Properties Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the photophysical properties of molecules, such as their electronic absorption spectra. nih.govscirp.org This method allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. scirp.orgnih.gov
For this compound, TD-DFT calculations would typically be used to predict its UV-Vis absorption spectrum. The calculations would identify the key electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The nature of these transitions, for example, whether they are localized π-π* or n-π* transitions, can also be elucidated. researchgate.net
While specific TD-DFT data for this compound is not present in the provided results, studies on similar aromatic Schiff bases indicate that they typically exhibit strong absorption bands in the UV region. arxiv.org The positions of these bands are influenced by the substituents on the aromatic rings. The ethoxy and methoxy (B1213986) groups in the target molecule are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzylideneaniline.
| Parameter | Description | Predicted Information |
| Excitation Energy (eV) | The energy difference between the ground electronic state and an excited electronic state. | Corresponds to the position of absorption bands in the UV-Vis spectrum. |
| Absorption Wavelength (λmax, nm) | The wavelength at which a molecule shows maximum light absorption. | Directly comparable to experimental UV-Vis spectra. nih.gov |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | Relates to the intensity of the corresponding absorption peak. |
| Major Contributions | The specific molecular orbitals involved in an electronic transition (e.g., HOMO → LUMO). | Provides insight into the nature of the excited state (e.g., charge-transfer character). |
Structure-Property Relationship Studies through Computational Modeling
Computational modeling is a powerful tool for establishing relationships between the molecular structure of a compound and its macroscopic properties. mdpi.com For this compound, this involves understanding how variations in its geometry, such as the planarity of the molecule and the dihedral angles between the phenyl rings, affect its electronic and optical properties.
The planarity of the Schiff base is a critical factor. A more planar structure generally leads to better π-electron delocalization across the molecule, which can enhance properties like NLO activity. core.ac.uk The presence of the ethoxy group at the ortho position of the benzylidene ring can induce steric hindrance, potentially leading to a non-planar conformation. Computational geometry optimization can predict the most stable conformation of the molecule and the resulting dihedral angles.
Furthermore, the electronic nature of the substituents plays a crucial role. The electron-donating ethoxy and methoxy groups influence the intramolecular charge transfer (ICT) characteristics of the molecule. The strength of this ICT is directly related to the magnitude of the first hyperpolarizability (β) and can also affect the photophysical properties. By computationally modifying the substituents or their positions, researchers can systematically study their impact and design molecules with optimized properties.
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry provides valuable insights into the chemical reactivity of molecules and the mechanisms of their reactions. For this compound, DFT calculations can be used to determine a range of reactivity descriptors.
The energies of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. tci-thaijo.org
Other global reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO). nih.gov
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO). nih.gov
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I+A)/2). nih.gov
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). nih.gov
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η). nih.gov
Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution on the molecule's surface. tci-thaijo.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing clues about the sites where the molecule is likely to undergo electrophilic or nucleophilic attack. nih.gov
Applications of N 2 Ethoxybenzylidene 4 Methoxyaniline and Its Metal Complexes in Catalysis
Imine-Based Ligands in Transition Metal Catalysis
Imine-based ligands, such as N-(2-ethoxybenzylidene)-4-methoxyaniline, are of significant interest in transition metal catalysis. These ligands are typically synthesized through the condensation of a primary amine and an aldehyde or ketone. dntb.gov.uaresearchgate.net The defining feature of these ligands is the azomethine or imine group (-C=N-), which is crucial for their biological and catalytic activities. sphinxsai.com The nitrogen atom of the imine group possesses a lone pair of electrons that can readily coordinate with transition metal ions, forming stable metal complexes. researchgate.netmdpi.com
The versatility of imine ligands stems from their tunable electronic and steric properties. By altering the substituent groups on the aniline (B41778) and benzaldehyde (B42025) precursors, the ligand's properties can be finely adjusted, which in turn influences the catalytic activity of the resulting metal complex. nih.govnih.gov For instance, the presence of an ethoxy group on the benzylidene ring and a methoxy (B1213986) group on the aniline ring in this compound can modulate the electron density at the nitrogen and oxygen donor atoms, thereby affecting the stability and reactivity of its metal complexes.
Transition metal complexes of Schiff bases are known to be effective catalysts in a wide array of organic transformations, including oxidation, reduction, polymerization, and cross-coupling reactions. dntb.gov.uaresearchgate.net The stability and catalytic efficiency of these complexes are often enhanced upon chelation. sphinxsai.com While extensive research has been conducted on various Schiff base metal complexes, specific studies detailing the catalytic applications of this compound complexes are not widely documented in the current literature. However, based on the general behavior of similar imine-based ligands, it is anticipated that its metal complexes would exhibit significant catalytic potential.
Catalytic Hydroboration and Hydrosilylation Reactions
Hydroboration and hydrosilylation are fundamental atom-economical reactions in organic synthesis, involving the addition of a B-H or Si-H bond across an unsaturated bond, respectively. While these reactions can be catalyzed by various metal complexes, specific research on the use of this compound or its metal complexes for these transformations is limited.
The catalytic hydroboration of imines is a valuable method for the synthesis of amines. While direct studies on this compound are not available, research on related compounds provides some insight. For example, the use of 4-methoxyaniline, a precursor to the target Schiff base, has been explored in the context of hydroboration.
Hydrosilylation of imines, another route to amines, has also been extensively studied with various catalysts. The efficiency of these catalysts often depends on the nature of the ligand coordinated to the metal center. Given the structural features of this compound, it is plausible that its metal complexes could facilitate such reactions, though experimental data is currently lacking.
Asymmetric Catalysis Employing Chiral this compound Derivatives
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.gov The development of chiral catalysts is central to this field, and chiral Schiff base metal complexes have been successfully employed in a variety of asymmetric transformations. rsc.org
For this compound to be used in asymmetric catalysis, it would need to be modified to incorporate a chiral element. This could be achieved by starting with a chiral amine or aldehyde, or by attaching a chiral auxiliary to the ligand framework. The resulting chiral ligand could then be complexed with a transition metal to generate a chiral catalyst.
These chiral-at-metal complexes can induce enantioselectivity in reactions by creating a chiral environment around the active site, favoring the formation of one enantiomer over the other. rsc.org While the potential exists to develop chiral derivatives of this compound for asymmetric catalysis, there is currently no specific research available in the literature detailing the synthesis or application of such chiral derivatives.
Oxidation and Polymerization Catalysis
Transition metal complexes are widely used as catalysts for oxidation and polymerization reactions. Schiff base complexes, in particular, have shown significant activity in these areas due to their stability and tunable properties. dntb.gov.uaresearchgate.net
In oxidation catalysis, metal complexes of Schiff bases can catalyze the oxidation of various substrates, such as alcohols, alkenes, and phenols, often using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. researchgate.netmdpi.com The electronic properties of the Schiff base ligand can influence the redox potential of the metal center, thereby affecting its catalytic activity. While numerous Schiff base complexes have been investigated for styrene (B11656) oxidation mdpi.com, specific studies on this compound complexes are not reported.
In the realm of polymerization, late transition metal complexes with α-diimine ligands have been instrumental in the polymerization of olefins. nih.gov The steric and electronic properties of the ligand play a crucial role in determining the catalytic activity, molecular weight, and branching of the resulting polymer. Although this compound is a monoimine, its coordination to a metal center could potentially create a catalytically active species for certain types of polymerization reactions. However, to date, no studies have been published on the use of this compound or its metal complexes in polymerization catalysis.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Mediated by Metal Complexes
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for the formation of carbon-carbon bonds. The development of efficient catalysts for these reactions is an active area of research, with a focus on creating stable and highly active catalytic systems. Schiff base metal complexes have been explored as catalysts for Suzuki-Miyaura cross-coupling reactions, offering an alternative to traditional phosphine-based catalysts. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination at the metal center. The ligand coordinated to the metal plays a critical role in each of these steps. While there is a wealth of information on various Schiff base complexes in this context, there is a notable absence of research specifically investigating the catalytic activity of this compound metal complexes in Suzuki-Miyaura or other cross-coupling reactions.
Photocatalysis in Chemical Transformations
Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a sustainable and powerful tool in modern organic synthesis. The development of efficient photocatalysts is key to the advancement of this field. Imine-linked covalent organic frameworks (COFs) have recently gained attention for their potential in photocatalytic hydrogen production, where the polarity of the imine bond can influence the photocatalytic performance.
While research into the photocatalytic properties of discrete molecular Schiff bases like this compound is less common than that of extended frameworks, the inherent electronic structure of the imine bond suggests potential for photoactivity. The electronic properties of the molecule, influenced by the ethoxy and methoxy substituents, could be tuned to absorb light in the visible region and facilitate photoinduced electron transfer processes. However, at present, there are no specific studies in the scientific literature that explore the application of this compound or its metal complexes in photocatalysis.
Material Science Applications of N 2 Ethoxybenzylidene 4 Methoxyaniline
Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors
Schiff bases and their metal complexes are recognized for their luminescent properties, making them promising candidates for use in organic light-emitting diodes (OLEDs). Coordination compounds of zinc(II) with Schiff base ligands are of particular interest for their potential as emitters in blue OLEDs. The luminescence in these materials often originates from intraligand charge transfer within the Schiff base. The introduction of various substituents into the organic ligands can influence the photoluminescence spectra of the resulting zinc(II) complexes, allowing for the tuning of the emission color. For instance, zinc(II) complexes with pyrazolone-based azomethine ligands have demonstrated remarkable photoluminescence in the blue region of the spectrum, with high thermal stability. OLEDs constructed with these materials have shown low input voltages (3.2–4.0 V), high brightness (up to 11,600 Cd/m²), and external quantum efficiencies of up to 3.2%, which is a significant value for purely fluorescent OLEDs researchgate.net.
In the realm of chemical sensing, Schiff bases serve as effective fluorescent probes for the detection of various metal ions. Their mechanism often involves a "turn-on" fluorescence response, where the weak fluorescence of the free Schiff base is significantly enhanced upon binding to a specific metal ion. This is often attributed to the inhibition of photoinduced electron transfer (PET) upon complexation. For example, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and demonstrated high selectivity and sensitivity for Mg²⁺ ions, with a maximum fluorescence emission at 524 nm icm.edu.pl. Similarly, other Schiff base sensors have shown a selective fluorescence turn-on response for Zn(II) ions, with quantum yields increasing dramatically upon complexation rsc.orgijcrt.org.
| Sensor | Target Ion | Emission λ (nm) | Quantum Yield (Φf) of Free Ligand | Quantum Yield (Φf) of Complex | Fold Increase |
| (S,E)-11-amino-8-((2,4-di-tert-butyl-1-hydroxybenzylidene) amino)-11-oxopentanoic acid | Zn²⁺ | 475 | 1.64% | 50.10% | ~30 |
| (S,E)-11-amino-8-((8-hydroxybenzylidene)amino)-11-oxopentanoic acid | Zn²⁺ | 445 | 0.77% | 18.14% | ~23 |
| (E)-2-((quinolin-8-ylmethylene) amino) quinolin-8-ol | Zn²⁺ | - | 0.38% | 56.0% | ~147 |
This table presents data for representative Schiff base fluorescent sensors to illustrate the potential performance of N-(2-ethoxybenzylidene)-4-methoxyaniline in similar applications. ijcrt.orgnih.gov
Liquid Crystalline Materials Derived from this compound
N-benzylideneaniline derivatives are a well-established class of thermotropic liquid crystals, where the molecular structure gives rise to mesophases upon changes in temperature. The presence of alkoxy groups, such as the ethoxy and methoxy (B1213986) groups in this compound, plays a crucial role in determining the type and stability of the liquid crystalline phases. Studies on homologous series of 4-alkyloxybenzylidene-4'-alkyloxyanilines have shown that the length of the alkyl chains significantly influences the mesomorphic properties. Shorter chain derivatives tend to exhibit nematic phases, while longer chains promote the formation of more ordered smectic phases icm.edu.pltandfonline.com.
For example, in the series of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4″-n-alkoxyaniline, the first four homologues (with shorter alkoxy chains) display only a nematic mesophase, whereas the higher homologues exhibit both nematic and smectic C phases researchgate.net. This demonstrates that a subtle change in the molecular structure, such as the length of a terminal group, can lead to different liquid crystalline behaviors. The presence of both an ethoxy and a methoxy group in this compound suggests it is likely to exhibit nematic and/or smectic phases.
| Compound Series | n (Alkyl Chain Length) | Phase Transitions (°C) |
| 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline | 1-3 | Nematic |
| 4-7 | Nematic and Smectic (SmC and SmA) | |
| 8-10 | Smectic | |
| 4,4'-bis(4-n-alkoxybenzoyloxy)benzylideneanilines | Shorter chains | Nematic |
| Longer chains | Nematic and Smectic |
This table illustrates the influence of alkoxy chain length on the mesomorphic properties of related Schiff base compounds, providing insight into the potential liquid crystalline behavior of this compound. tandfonline.comkoyauniversity.org
Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The reversible nature of the imine bond formation in Schiff bases makes them ideal for the synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Schiff base chemistry has been extensively used to construct COFs with high chemical stability, porosity, and crystallinity sci-hub.semagtech.com.cnscispace.comlatrobe.edu.au. The imine linkages in these frameworks are generally stable in various organic solvents and are insensitive to water and acidic or basic conditions sci-hub.se.
In the context of MOFs, Schiff base ligands can be incorporated as pillar linkers between layers, creating porous structures with active sites for applications in sensing, catalysis, and adsorption tandfonline.com. The synthesis of MOFs and COFs using Schiff base chemistry often involves the condensation reaction between an amine and an aldehyde. Given its structure, this compound itself is a pre-formed Schiff base. However, its constituent parts, 2-ethoxybenzaldehyde (B52182) and 4-methoxyaniline, represent the types of functionalized building blocks that can be used to create novel MOF and COF structures. The presence of alkoxy groups can influence the electronic properties and pore environment of the resulting framework.
| Framework Type | Building Blocks | Key Features |
| COF | Tetrahedral alkyl amine + Planar triangular aldehyde | 3D microporous base functionalized COFs |
| MOF | Schiff base tricarboxylate ligand + Copper | Highly selective and sensitive detection of 2,4,6-trinitrophenol |
| MOF | Long double Schiff-base ligand + Cd(SCN)₂ | 3D framework with rhombus-like channels |
| MOF | Amine-functionalized linkers + ZrCl₄ (Post-synthetic modification with aldehyde) | Schiff base formation within the MOF pores |
This table provides examples of how Schiff base chemistry is utilized in the fabrication of MOFs and COFs, suggesting that precursors of this compound could be valuable in designing new porous materials. sci-hub.setandfonline.comresearchgate.netmdpi.com
Nanomaterial Integration and Nanocomposite Formation
Schiff bases can be effectively integrated with nanomaterials to create functional nanocomposites with enhanced properties. The surface of nanoparticles can be modified with Schiff bases or their metal complexes to introduce specific functionalities for applications in catalysis, sensing, and biomedicine. For instance, mesoporous silica nanoparticles (MSNs) have been functionalized with dinuclear Schiff-base complexes of copper(II) and nickel(II) rsc.orgrsc.orgresearchgate.net. These hybrid materials retain the high surface area and porous nature of the MSNs while incorporating the active metal sites of the Schiff base complexes.
Another approach involves the use of Schiff base reactions to functionalize quantum dots (QDs). Silver sulfide (Ag₂S) QDs have been synthesized with dithiocarbazate derivative Schiff bases as capping agents. These Schiff base-capped QDs were found to be smaller and exhibited enhanced biological activities compared to those capped with conventional agents researchgate.net. Carbon dots (CDs), another class of fluorescent nanomaterials, can also be synthesized or functionalized using Schiff base reactions, leveraging their biocompatibility and water dispersibility for applications in bioimaging and drug delivery nih.govmdpi.combohrium.com. The structure of this compound makes it a candidate for surface modification of various nanoparticles, potentially imparting its electronic and optical properties to the resulting nanocomposite.
| Nanomaterial | Schiff Base Functionalization | Application |
| Mesoporous Silica Nanoparticles (MSNs) | Coordinated with dinuclear Schiff-base metal complexes | Drug loading and enzyme immobilization |
| Iron Oxide Magnetic Nanoparticles | Surface functionalized with amino groups, followed by Schiff base formation and hydrophosphonylation | Preparation of aminophosphonate-functionalized nanoparticles |
| Silver Sulfide (Ag₂S) Quantum Dots | Capped with dithiocarbazate derivative Schiff bases | Antimicrobial agents |
| Carbon Dots (CDs) | Conjugated with aldehydes via surface amino groups | Anticancer therapy |
This table summarizes various strategies for integrating Schiff bases with nanomaterials, indicating potential pathways for the utilization of this compound in nanocomposite formation. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govnih.gov
Applications in Molecular Magnetism and Photoluminescent Materials
Schiff base ligands are extensively used in coordination chemistry to synthesize metal complexes with interesting magnetic properties. The electronic communication between metal centers bridged by Schiff base ligands can lead to paramagnetic behavior and, in some cases, single-molecule magnet (SMM) properties. Mononuclear cobalt(II) complexes with Schiff base ligands have been shown to exhibit field-induced slow magnetic relaxation, a characteristic of SMMs unt.edu. Copper(II) complexes with Schiff base ligands are also widely studied, and their magnetic moments can indicate the presence of mononuclear species or spin-spin interactions in polynuclear complexes unt.edunih.govmdpi.comchemrevlett.com. The specific electronic and steric properties of this compound as a ligand could lead to the formation of metal complexes with unique magnetic behaviors.
The photoluminescent properties of Schiff base metal complexes are also a significant area of research. As mentioned in the context of OLEDs, complexes of d¹⁰ metal ions like zinc(II) and cadmium(II) with Schiff base ligands often exhibit strong fluorescence. This emission is typically due to intraligand π–π* transitions, and the coordination to the metal ion can enhance the fluorescence intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways. For example, mononuclear Zn(II) and Cd(II) complexes of a Schiff-base ligand derived from 8-acetyl-7-hydroxycoumarin and p-phenylenediamine showed metal-mediated enhancement of fluorescence researchgate.net. The conjugated π-system of this compound suggests that its metal complexes could also exhibit interesting photoluminescent properties.
| Metal Complex | Magnetic Property | Photoluminescent Property |
| Mononuclear Co(II) Schiff base complex | Field-induced slow magnetic relaxation (SMM behavior) | - |
| Cu(II) Schiff base complexes | Paramagnetic, magnetic moments in the range of 1.79–1.91 B.M. for mononuclear species | Fluorescence quenching often observed |
| Zn(II) Schiff base complexes | Diamagnetic | Strong blue fluorescence, high quantum yields |
| Cd(II) Schiff base complexes | Diamagnetic | Metal-mediated fluorescence enhancement |
This table provides an overview of the magnetic and photoluminescent properties of metal complexes with Schiff base ligands analogous to this compound. unt.edunih.govresearchgate.net
Theoretical and Mechanistic Aspects of Biological Activity of N 2 Ethoxybenzylidene 4 Methoxyaniline
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-(2-ethoxybenzylidene)-4-methoxyaniline, and a protein target at the molecular level. The binding affinity and the specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, can provide insights into the potential biological activity of the compound.
Schiff bases have been identified as a promising class of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease.
Molecular docking studies on various Schiff base derivatives have revealed that the imine nitrogen and other heteroatoms can form hydrogen bonds with key amino acid residues in the active sites of AChE and BChE. nih.govnih.govdergipark.org.trresearchgate.net For this compound, it is hypothesized that the lone pair of electrons on the imine nitrogen can act as a hydrogen bond acceptor. Furthermore, the aromatic rings of the molecule can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are abundant in the active site gorge of cholinesterases.
The ethoxy group at the ortho position of the benzylidene ring and the methoxy (B1213986) group at the para position of the aniline (B41778) ring are expected to influence the binding affinity and selectivity. The ethoxy group, due to its bulkiness and flexibility, may sterically guide the molecule into a favorable conformation within the active site. The methoxy group, with its electron-donating nature, can modulate the electronic properties of the aniline ring, potentially enhancing its interaction with the enzyme.
A hypothetical molecular docking scenario of this compound with acetylcholinesterase is presented in the interactive table below, outlining potential interactions.
| Receptor | Ligand Atom/Group | Amino Acid Residue | Interaction Type |
| Acetylcholinesterase | Imine Nitrogen (-C=N-) | Tyr334 | Hydrogen Bond |
| Acetylcholinesterase | Benzylidene Ring | Trp84 | π-π Stacking |
| Acetylcholinesterase | Aniline Ring | Phe330 | π-π Stacking |
| Acetylcholinesterase | Ethoxy Group | Ser122 | Hydrophobic Interaction |
| Acetylcholinesterase | Methoxy Group | His440 | van der Waals Interaction |
This table represents a theoretical model of interactions and is not based on experimental data for this compound.
Schiff bases and their metal complexes have demonstrated the ability to interact with DNA, a key target for many anticancer and antimicrobial agents. The primary modes of interaction include intercalation, groove binding, and electrostatic interactions. nih.govnih.gov
For this compound, the planar aromatic rings are conducive to intercalating between the base pairs of the DNA double helix. This intercalation can lead to structural distortions of the DNA, potentially inhibiting replication and transcription processes. The imine group and the oxygen atoms of the ethoxy and methoxy groups could also participate in hydrogen bonding with the phosphate backbone or the functional groups of the DNA bases in the major or minor grooves.
The lipophilic nature of the molecule, conferred by the aromatic rings and the alkyl chain of the ethoxy group, suggests a potential for interaction with cell membranes. This could involve the insertion of the molecule into the lipid bilayer, leading to alterations in membrane fluidity and permeability, and potentially causing membrane disruption.
In Silico ADMET Prediction (Adsorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. Various computational models are available to predict these properties based on the molecular structure of the compound. sciensage.inforsc.orgresearchgate.net
For this compound, a theoretical ADMET profile can be generated. These predictions are based on established algorithms and databases of known compounds.
An interactive data table summarizing the predicted ADMET properties for this compound is provided below.
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross intestinal epithelial cells. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely | The molecule's lipophilicity may allow it to cross into the central nervous system. |
| Plasma Protein Binding | High | May affect the free concentration of the compound in circulation. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with a wide range of drugs. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Suggests excretion is not primarily through this renal transporter. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |
| hERG Inhibition | Low to Moderate Risk | Potential for cardiac side effects should be considered. |
| Hepatotoxicity | Low Risk | Indicates a low likelihood of causing liver damage. |
Disclaimer: The ADMET predictions presented in this table are theoretical and generated using in silico models. These predictions require experimental validation.
Antioxidant Mechanisms and Radical Scavenging Pathways
Schiff bases containing phenolic hydroxyl groups are well-known for their antioxidant properties. While this compound lacks a hydroxyl group, the presence of methoxy and ethoxy groups can still contribute to antioxidant activity through various mechanisms. doi.orgnih.govmdpi.combiointerfaceresearch.comresearchgate.net
The electron-donating nature of the methoxy and ethoxy groups can increase the electron density on the aromatic rings, making the molecule more susceptible to donating an electron to neutralize free radicals. The proposed radical scavenging mechanism could involve the formation of a radical cation intermediate, which is stabilized by resonance delocalization across the entire molecule, including the imine bond and both aromatic rings.
The general pathways for radical scavenging by such compounds can be summarized as:
Hydrogen Atom Transfer (HAT): While less likely in the absence of a labile hydrogen, the possibility of HAT from the benzylic position cannot be entirely ruled out under certain conditions.
Single Electron Transfer followed by Proton Transfer (SET-PT): The molecule can donate an electron to a radical, forming a radical cation. This can be followed by the loss of a proton from a suitable position to yield a neutral radical species.
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzylidene aniline derivatives, several structural features are known to be critical for their bioactivity. nih.govresearchgate.netnih.gov
The Imine (Schiff Base) Linkage: The -C=N- bond is a crucial pharmacophore. Its planarity and electronic properties are vital for binding to biological targets. Modifications to this group can significantly alter activity.
Substituents on the Benzylidene Ring: The nature, position, and size of substituents on the benzylidene ring can dramatically affect biological activity. In this compound, the ortho-ethoxy group can influence the conformation of the molecule and its interaction with receptor sites through steric and electronic effects.
Substituents on the Aniline Ring: Similarly, substituents on the aniline ring play a significant role. The para-methoxy group is an electron-donating group, which can enhance the electron density of the aniline ring and influence its binding properties.
A systematic variation of these structural components would be necessary to establish a comprehensive SAR for the biological activities of this compound. For instance, altering the position of the ethoxy group from ortho to meta or para would likely change the binding orientation and affinity. Similarly, replacing the methoxy group with other electron-donating or electron-withdrawing groups would modulate the electronic properties and, consequently, the biological response.
Environmental Remediation Potential of N 2 Ethoxybenzylidene 4 Methoxyaniline and Its Derivatives
Chelation Mechanisms for Heavy Metal Ion Removal
Schiff bases are recognized as effective chelating agents for the removal of toxic heavy metal ions from aqueous solutions. researchgate.netscienceworldjournal.org The primary mechanism involves the formation of stable coordination complexes with metal ions through a process known as chelation. researchgate.netnih.gov For N-(2-ethoxybenzylidene)-4-methoxyaniline, the chelation process would be facilitated by the key functional groups within its structure.
The core of the chelating action lies in the azomethine (or imine) group (–HC=N–). The nitrogen atom of this group possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond. researchgate.netresearchgate.net Furthermore, the presence of other heteroatoms with lone pairs, such as the oxygen atoms in the ethoxy (–O–CH₂CH₃) and methoxy (B1213986) (–O–CH₃) groups of this compound, can also participate in coordination. This allows the molecule to act as a multidentate ligand, binding to a single metal ion at multiple points, which results in a highly stable ring-like structure known as a chelate.
The effectiveness of heavy metal removal is often dependent on several factors, including the pH of the solution, contact time, and the initial concentration of metal ions. researchgate.nettandfonline.comnih.gov The optimal pH for adsorption of many metal ions by Schiff base ligands is often found to be in the neutral to slightly acidic range (pH 5-6). tandfonline.comnih.gov At this pH, the surface of the adsorbent is typically deprotonated, enhancing the electrostatic attraction and subsequent chelation with positively charged metal ions. tandfonline.com The process of adsorption often follows established kinetic and isotherm models, with studies on similar Schiff bases showing that the data frequently fits pseudo-second-order kinetics and the Langmuir isotherm model, suggesting a chemisorption process occurring on a homogenous monolayer surface. tandfonline.comnih.gov
The table below summarizes the removal efficiency of various Schiff base adsorbents for different heavy metal ions as reported in recent studies.
Table 1: Performance of Various Schiff Base Ligands in Heavy Metal Removal
| Schiff Base Adsorbent | Target Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂/Schiff base ligand | Cu(II) | 97.2 | 5 | tandfonline.com |
| Fe₃O₄@SiO₂/Schiff base ligand | Zn(II) | 87.0 | 5 | tandfonline.com |
| Fe₃O₄@SiO₂/Schiff base ligand | Ni(II) | 81.6 | 5 | tandfonline.com |
| 2-((E)-(4-aminophenylimino)methyl)benzoic acid | Pb(II) | 84.0 | 6.0 | nih.gov |
| 2-((E)-(4-aminophenylimino)methyl)benzoic acid | Cd(II) | 71.0 | 6.0 | nih.gov |
| N,Nʹ-bis(...)methanimine (SBL) | Cu(II) | 93% Removal | 8 | researchgate.net |
| N,Nʹ-bis(...)methanimine (SBL) | Co(II) | 81% Removal | 8 | researchgate.net |
| N,Nʹ-bis(...)methanimine (SBL) | Zn(II) | 79% Removal | 8 | researchgate.net |
Degradation of Organic Contaminants via Photocatalysis
Schiff base metal complexes are gaining significant attention as versatile photocatalysts for the degradation of persistent organic pollutants in wastewater. rsc.orginence.org While this compound itself is not a photocatalyst, its metal complexes have the potential to be. The process of photocatalysis uses light energy to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. rsc.orgmdpi.com
The mechanism begins when a semiconductor or a metal complex photocatalyst absorbs photons of a suitable wavelength (e.g., from UV or visible light). This absorption excites an electron from the valence band to the conduction band, creating an electron-hole pair. mdpi.com In the context of a Schiff base complex, such as a potential Cu(II) or Ti(IV) complex of this compound, the complexation with a metal ion can lower the bandgap energy, enabling the absorption of visible light, which is more sustainable than UV irradiation. rsc.orgmdpi.com The generated holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electrons can react with dissolved oxygen to form superoxide (B77818) radicals, which further contribute to the degradation process. mdpi.com
Studies have shown that Schiff base complexes of metals like copper, titanium, and zinc are effective in degrading various organic dyes, such as Methylene (B1212753) Blue and Methyl Violet, under visible light. rsc.orgmdpi.comnih.gov The efficiency of these photocatalysts is influenced by factors like catalyst dosage, pollutant concentration, pH, and the presence of oxidizing agents like hydrogen peroxide (H₂O₂), which can enhance the generation of hydroxyl radicals. researchgate.netjetir.org The degradation kinetics often follow a pseudo-first-order model. nih.gov The stability and reusability of these complexes are key advantages for practical applications. inence.org
The table below illustrates the photocatalytic efficiency of different Schiff base metal complexes in degrading organic pollutants.
Table 2: Efficiency of Schiff Base Metal Complexes in Photocatalytic Degradation
| Photocatalyst | Pollutant | Degradation Efficiency | Irradiation Time | Light Source | Reference |
|---|---|---|---|---|---|
| Cu(II)-Schiff Base Complex | Methylene Blue (MB) | >95% | Not Specified | Not Specified | nih.gov |
| Cu(II) Complex (C-2) | Methylene Blue (MB) | ~94% | 120 min | Visible Light | mdpi.com |
| Cu(II) Complex (C-2) | Methyl Violet (MV) | ~98% | 120 min | Visible Light | mdpi.com |
| Cu(II) Complex of Salpd | Methylene Blue (MB) | ~90% (at pH 5) | 180 min | Visible Light | jetir.org |
| Ti(IV) Complex [Ti(DCMPPT)O] | Methylene Blue (MB) | Not Specified | Not Specified | Visible Light | rsc.org |
| Zn(II)-Schiff Base Complex | Rhodamine B (RhB) | ~98% | 180 min | Visible Light | researchgate.net |
Green Chemistry Principles in Synthesis and Application
The synthesis and application of this compound can align with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.gov Traditional methods for synthesizing Schiff bases often involve refluxing in organic solvents like ethanol (B145695), which can be time-consuming and generate chemical waste. orientjchem.org
Modern, greener approaches offer efficient and environmentally friendly alternatives. nih.gov Key green methods applicable to the synthesis of this compound include:
Solvent-Free Synthesis: One of the most effective green strategies is the elimination of volatile organic solvents. This can be achieved through mechanochemical methods, such as grinding the reactants (an aldehyde and an amine) together in a mortar and pestle, sometimes with a catalytic amount of a substance. orientjchem.org This approach dramatically reduces reaction times (often to a few minutes), simplifies the work-up process, and leads to high product yields, often exceeding 90%. orientjchem.org Solid-state melt reactions, where a mixture of solid reactants is heated to its eutectic temperature without a solvent, also offer high reaction rates and product purity. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation is another cornerstone of green synthesis. sphinxsai.comresearchgate.net Microwave-assisted reactions, often performed under solvent-free conditions, can significantly accelerate the condensation reaction, leading to shorter reaction times, reduced energy consumption, and high yields compared to conventional heating. sphinxsai.com
Use of Green Catalysts and Solvents: When a solvent or catalyst is necessary, green alternatives are preferred. Water is an ideal green solvent, and some Schiff base syntheses have been successfully performed in aqueous media. researchgate.net Furthermore, natural, biodegradable catalysts derived from sources like fruit juice (containing citric acid) can be used to promote the reaction, avoiding the need for corrosive or toxic acid/base catalysts. researchgate.netnih.gov For example, Kinnow peel powder has been used as a green catalyst, enabling the reaction to proceed rapidly at room temperature. nih.gov
These green protocols not only make the synthesis process more sustainable but also enhance its economic viability by reducing costs associated with solvents, energy, and waste disposal. orientjchem.orgresearchgate.net
The table below compares various green synthesis methods for Schiff bases.
Table 3: Comparison of Green Synthesis Methods for Schiff Bases
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Grinding (Solvent-Free) | Phthalaldehydes + Various Amines | Room Temperature | 10 min | 90-95% | orientjchem.org |
| Microwave (Solvent-Free) | Salicylaldehyde + Aryl Amines | 160 W Power | 2-5 min | 82-94% | sphinxsai.com |
| Green Catalyst (Solvent-Free) | Benzaldehyde (B42025) + Aniline (B41778) | Kinnow Peel Powder, Room Temp. | 3 min | 85% | nih.gov |
| Heterogeneous Catalyst (Solvent-Based) | 3-chloro-1H-indole-2-carbaldehyde + Aniline | Au@TiO₂, Ethanol, 65 °C | 3 h | 90% | nih.gov |
| Heterogeneous (Solvent-Free) | Carboxymethyl chitosan (B1678972) + 4-methoxybenzaldehyde | No Solvent, 60 °C | 24 h | Not Specified | rsc.org |
Future Research Directions and Outlook
Exploration of Novel Derivatives and Analogues for Tailored Properties
A significant avenue for future research lies in the synthesis and characterization of novel derivatives of N-(2-ethoxybenzylidene)-4-methoxyaniline. By systematically modifying the substituents on the aromatic rings, researchers can fine-tune the electronic, optical, and biological properties of the molecule. For instance, introducing electron-withdrawing or electron-donating groups can modulate the energy of the frontier molecular orbitals, which in turn influences the compound's reactivity and spectroscopic behavior. The synthesis of Schiff bases with varied alkoxy substituents has already shown promise in tuning the catalytic activity of their metal complexes in polymerization reactions. mdpi.com Further exploration could involve the incorporation of heterocyclic rings or extending the conjugation of the system to create materials with enhanced nonlinear optical properties or specific biological targets.
Advanced Spectroscopic Probes and Sensing Technologies
The inherent spectroscopic properties of Schiff bases make them excellent candidates for the development of advanced spectroscopic probes and sensors. Future work could focus on designing derivatives of this compound that exhibit pronounced solvatochromism, allowing them to act as sensitive probes for solvent polarity. Furthermore, the incorporation of specific binding sites could lead to the development of chemosensors for the detection of metal ions or anions. The luminescence properties of Schiff base metal complexes also present an opportunity for creating novel fluorescent sensors with high sensitivity and selectivity.
Development of Multi-Functional Materials
The development of materials that possess multiple functionalities is a key goal in materials science. Schiff bases, with their diverse range of properties, are well-suited for this purpose. Future research could explore the integration of this compound into polymeric structures to create materials with combined liquid crystalline and photochromic properties. Additionally, the formation of metal-organic frameworks (MOFs) using Schiff base ligands could lead to materials with applications in gas storage, separation, and catalysis.
Integration of Computational and Experimental Approaches for Comprehensive Understanding
To gain a deeper understanding of the structure-property relationships in this compound and its derivatives, a synergistic approach combining experimental techniques with computational modeling is essential. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, vibrational frequencies, and spectroscopic properties of these molecules. By correlating theoretical predictions with experimental data from techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy, researchers can develop a more comprehensive model of the molecule's behavior. This integrated approach can aid in the rational design of new Schiff bases with desired properties.
Expanding Catalytic Applications and Selectivity
Schiff base metal complexes have demonstrated significant potential as catalysts in a variety of organic transformations. mdpi.comresearchgate.net Future research should focus on expanding the catalytic applications of complexes derived from this compound. This could include their use in asymmetric synthesis, where the chiral environment provided by the ligand can induce stereoselectivity. Furthermore, immobilizing these complexes on solid supports could lead to the development of heterogeneous catalysts that are easily separable and recyclable, enhancing their industrial applicability. The influence of different metal centers and ligand modifications on catalytic activity and selectivity will be a key area of investigation. epa.gov
Deeper Mechanistic Understanding of Biointeractions
While the biological activities of various Schiff bases have been reported, a deeper mechanistic understanding of their interactions with biological targets is often lacking. nih.gov Future studies on this compound and its analogues should aim to elucidate the specific molecular mechanisms underlying their antimicrobial, antifungal, or other biological effects. mediresonline.orgmdpi.comacs.orgnih.gov This could involve techniques such as molecular docking to identify potential binding sites on proteins or DNA. A thorough understanding of these biointeractions is crucial for the rational design of more potent and selective therapeutic agents with minimal side effects.
Q & A
Q. What are the optimal synthetic routes for N-(2-ethoxybenzylidene)-4-methoxyaniline, and how can reaction yields be improved?
The compound is typically synthesized via Schiff base condensation between 4-methoxyaniline and 2-ethoxybenzaldehyde under reflux in ethanol or toluene. Catalytic acid (e.g., acetic acid) or molecular sieves can enhance imine formation efficiency. For example, similar nickel-catalyzed N-alkylation reactions achieve yields >90% when using KOBut as a base at 140°C in toluene . Optimizing stoichiometry (amine:aldehyde ratio ≈ 1:1.2) and reaction time (12–24 hrs) minimizes side products like unreacted aldehyde. Column chromatography or recrystallization (ethanol/water) is recommended for purification .
Q. How should crystallization conditions be designed to obtain high-quality single crystals for X-ray diffraction studies?
Slow evaporation of a saturated solution in ethanol or dichloromethane at 4°C promotes crystal growth. For structural refinement, use SHELXL (v.2018/3) with twin refinement protocols if twinning is observed. Include hydrogen bonding and π-π stacking interactions in the model to resolve disorder, as seen in analogous Schiff bases .
Q. What safety protocols are critical when handling this compound?
Although specific toxicity data for this compound is limited, structurally similar aniline derivatives exhibit hazards:
- PPE : N95 masks, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the 2-ethoxy substituent influence electronic properties compared to 4-methoxy analogues in organic semiconductor applications?
The 2-ethoxy group introduces steric hindrance and alters conjugation pathways, reducing planarity compared to 4-substituted derivatives. This decreases charge carrier mobility (μ ~10⁻³ cm²/V·s vs. 10⁻² cm²/V·s for 4-methoxy analogues) but improves solubility for solution-processed OFETs. DFT calculations (B3LYP/6-311G**) show a 0.3 eV increase in HOMO-LUMO gap due to disrupted resonance .
Q. What mechanistic insights explain its role in catalytic N-alkylation reactions?
In nickel-catalyzed systems, the Schiff base acts as a ligand, stabilizing Ni(II) intermediates. Kinetic studies suggest a radical pathway where the ethoxy group facilitates electron transfer, accelerating oxidative addition of benzyl alcohol to Ni(0). Turnover frequencies (TOF) correlate with ligand lability, as shown in Table 1 below :
| Ligand Structure | TOF (h⁻¹) | Yield (%) |
|---|---|---|
| N-(2-Ethoxybenzylidene) | 12.5 | 94 |
| N-(4-Methoxybenzylidene) | 9.8 | 87 |
Q. How can contradictory NMR data for tautomeric forms be resolved?
Dynamic equilibrium between enol-imine and keto-amine tautomers causes split signals in ¹H NMR (e.g., δ 11.2 ppm for NH in keto vs. δ 8.9 ppm for imine). Variable-temperature NMR (VT-NMR) at 233–373 K and 2D NOESY can identify dominant tautomers. Solvent polarity (DMSO vs. CDCl₃) also shifts equilibrium, with DMSO favoring the keto form .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Add 0.1% BHT (butylated hydroxytoluene) as an antioxidant.
- Store under argon at −20°C in amber vials to block UV-induced radical formation.
- Monitor purity via HPLC (C18 column, MeCN/H₂O gradient) every 6 months .
Data Analysis & Methodological Challenges
Q. How should researchers address discrepancies in reported catalytic activity across studies?
Contradictions often arise from varying reaction conditions (e.g., solvent polarity, base strength). Use a standardized protocol:
Q. What advanced spectroscopic techniques validate non-covalent dimerization in solution?
- HRMS-ESI : Detect dimer peaks ([2M+H]⁺) with mass accuracy <5 ppm.
- DOSY NMR : Measure diffusion coefficients to distinguish monomers (D ≈ 1.5×10⁻⁹ m²/s) from dimers (D ≈ 0.8×10⁻⁹ m²/s).
- UV-Vis : Monitor λₘₐₓ shifts (e.g., 320 → 340 nm) indicative of π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
